4-methyl-3-(1H-pyrrol-1-yl)benzoic acid
Overview
Description
“4-methyl-3-(1H-pyrrol-1-yl)benzoic acid” is a chemical compound with the molecular formula C12H11NO2 . It is a solid substance and is considered a heterocyclic building block .
Molecular Structure Analysis
The molecular weight of “4-methyl-3-(1H-pyrrol-1-yl)benzoic acid” is 201.22 . The SMILES string representation is O=C(O)C1=CC=C(C©=C1)N2C=CC=C2 . The InChI representation is 1S/C12H11NO2/c1-9-8-10(12(14)15)4-5-11(9)13-6-2-3-7-13/h2-8H,1H3,(H,14,15) .Physical And Chemical Properties Analysis
“4-methyl-3-(1H-pyrrol-1-yl)benzoic acid” is a solid substance . It is classified as a non-combustible solid . The flash point is not applicable .Scientific Research Applications
Specific Scientific Field
This research falls under the field of Medicinal Chemistry and Pharmacology .
Summary of the Application
The compound “4-methyl-3-(1H-pyrrol-1-yl)benzoic acid” has been used in the synthesis of new pyrrole scaffolds, which have potential as antitubercular agents . These agents are designed for dual targeting of enoyl ACP reductase and dihydrofolate reductase, two enzymes that are critical for the survival and proliferation of Mycobacterium tuberculosis .
Methods of Application or Experimental Procedures
The synthesis involved the reaction of 4-pyrrol-1-yl benzoic acid hydrazide with substituted phenoxy acetic acids in distilled N’,N’-dimethyl formamide . The reaction was facilitated by the coupling agent 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and N’,N’-diisopropylethylamine, which acted as a catalytic .
Results or Outcomes
Most of the synthesized compounds exhibited dual inhibition against the enzymes enoyl ACP reductase and DHFR . Several synthesized substances also demonstrated significant antibacterial and antitubercular properties . A molecular docking analysis was conducted to determine the potential mechanism of action of the synthesized compounds . The results indicated that there were binding interactions seen with the active sites of dihydrofolate reductase and enoyl ACP reductase .
They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
properties
IUPAC Name |
4-methyl-3-pyrrol-1-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-4-5-10(12(14)15)8-11(9)13-6-2-3-7-13/h2-8H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNPBYYSTKWMRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358226 | |
Record name | 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(1H-pyrrol-1-yl)benzoic acid | |
CAS RN |
593272-75-4 | |
Record name | 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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